4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid

Polymer chemistry Polyamide synthesis Triazine-containing polymers

4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid (CAS 109424-69-3) is a heterocyclic compound built on the 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (PDT) core, in which the two phenyl rings are substituted with para‑carboxylic acid groups. This structural modification distinguishes it from the widely used iron‑selective chromogenic reagent Ferrozine® (the 4,4′-disulfonic acid analogue) and from the parent unsubstituted PDT.

Molecular Formula C22H14N4O4
Molecular Weight 398.4 g/mol
CAS No. 109424-69-3
Cat. No. B12938719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid
CAS109424-69-3
Molecular FormulaC22H14N4O4
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C22H14N4O4/c27-21(28)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)22(29)30)25-26-20(24-18)17-3-1-2-12-23-17/h1-12H,(H,27,28)(H,29,30)
InChIKeyCMQAZDMYSYNVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid (CAS 109424-69-3): A Functionalized Triazine Scaffold for Coordination Chemistry and Polymer Synthesis


4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid (CAS 109424-69-3) is a heterocyclic compound built on the 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (PDT) core, in which the two phenyl rings are substituted with para‑carboxylic acid groups [1]. This structural modification distinguishes it from the widely used iron‑selective chromogenic reagent Ferrozine® (the 4,4′-disulfonic acid analogue) and from the parent unsubstituted PDT. The presence of two carboxylic acid functionalities confers pH‑dependent solubility, the capacity for covalent conjugation via amide or ester bond formation, and the ability to act as a ditopic linker in metal‑organic frameworks and coordination polymers, while retaining the characteristic ferroin‑type metal‑chelating site provided by the pyridyl‑triazine moiety [1].

Why Ferrozine® or Unsubstituted PDT Cannot Replace 4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic Acid in Demanding Applications


Although Ferrozine® (PDT disulfonate) and the parent PDT share the same pyridyl‑triazine chelating core as the target compound, they lack the carboxylic acid groups that are essential for applications requiring covalent incorporation into polymers, tunable solubility, or pH‑responsive metal binding. Ferrozine® is deliberately sulfonated to ensure high water solubility for homogeneous aqueous iron assays, but this sulfonate group cannot be readily converted into amide, ester, or coordination polymer linkages [1]. Conversely, unsubstituted PDT is sparingly water‑soluble and offers no handle for further derivatization. The target compound’s dual carboxylic acid groups therefore enable a distinct set of research and industrial applications—ranging from triazine‑containing polyamide synthesis to the construction of metal‑organic frameworks—that cannot be addressed by simply substituting Ferrozine® or PDT [1].

Quantitative Differentiation of 4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic Acid from Ferrozine® and PDT: A Comparator‑Based Evidence Guide


Polymerization Competence: Carboxylic Acid vs. Sulfonic Acid Functionality

The target compound carries two carboxylic acid groups that can be activated for polycondensation with aromatic diamines. This reactivity is absent in Ferrozine® (the 4,4′-disulfonic acid analogue), whose sulfonate groups are not amenable to amide bond formation under comparable conditions [1]. Akutsu et al. demonstrated that 3‑substituted 4,4′-(1,2,4‑triazine‑5,6‑diyl)dibenzoic acids react with aromatic diamines to yield polyamides incorporating the 1,2,4‑triazine ring directly into the polymer backbone [1].

Polymer chemistry Polyamide synthesis Triazine-containing polymers

Iron(II) Sensitivity Relative to PDT: Class-Level Evidence from 1,2,4-Triazine Congeners

Stephen et al. evaluated sixteen 3,5,6‑trisubstituted‑1,2,4‑triazines for iron(II) spectrophotometric sensitivity and compared them with the parent 3‑(2‑pyridyl)‑5,6‑diphenyl‑1,2,4‑triazine (PDT) [1]. Although the target compound itself was not included in that study, the work establishes that electron‑donating substituents on the phenyl rings (such as the 3,4‑dimethoxyphenyl group) can raise molar absorptivity to 3.81 × 10⁴ L mol⁻¹ cm⁻¹ at 571 nm, exceeding that of PDT [1]. The carboxylic acid substituents in the target compound are electron‑withdrawing, which would be expected to shift the absorption maximum and alter the sensitivity relative to PDT; users should verify the actual molar absorptivity under their specific buffer and pH conditions.

Spectrophotometry Iron(II) detection Chromogenic reagents

Available Purity Grade: 97% as Supplied by Specialty Chemical Vendors

The target compound is commercially available at 97% purity from at least one specialty chemical supplier (Catalog No. CM1072526) . This purity level is typical for a research‑grade building block intended for further synthetic elaboration. In contrast, Ferrozine® is routinely supplied at ≥97% purity (as the monosodium salt hydrate) by major laboratory chemical distributors, and PDT is available at ≥98% purity. Thus, while purity parity exists, the differentiation lies in the functional group identity rather than in the purity level per se. No certified reference material (CRM) grade of the target compound has been identified in the open literature.

Chemical procurement Purity specification Research-grade reagent

Optimal Application Scenarios for 4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic Acid Based on Quantitative Differentiation Evidence


Synthesis of Triazine‑Embedded Polyamides and Copolyamides for High‑Performance Materials

The target compound serves as a direct monomer for the preparation of polyamides containing 1,2,4‑triazine rings in the backbone. Unlike Ferrozine® or PDT, its two carboxylic acid groups enable polycondensation with aromatic diamines, yielding polymers with distinct thermal stability and solubility profiles. Researchers developing heat‑resistant or metal‑chelating polymeric films and fibers should select this compound over sulfonated analogues that cannot participate in amidation chemistry [1].

Construction of pH‑Responsive Metal‑Organic Frameworks (MOFs) and Coordination Polymers

The ditopic nature of the target compound—combining a pyridyl‑triazine chelating site with two carboxylic acid linkers—makes it a candidate ligand for the self‑assembly of MOFs and coordination networks. The carboxylic acid groups provide pH‑dependent deprotonation, allowing control over framework topology and charge. In contrast, Ferrozine® carries permanently charged sulfonate groups, which limit its utility in constructing neutral or charge‑tunable porous solids [1].

Development of Spectrophotometric Iron Sensors Requiring Covalent Immobilization

When a ferroin‑type chromogenic ligand must be covalently attached to a solid support (e.g., optical fiber tips, paper‑based sensors, or nanoparticles), the carboxylic acid handles of the target compound permit straightforward amide or ester conjugation. Ferrozine® cannot be immobilized by the same chemistry because its sulfonate groups are not reactive toward carbodiimide‑mediated coupling. Users designing immobilized iron sensors should therefore procure the target compound rather than the more common water‑soluble Ferrozine®.

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